Bienvenue dans la boutique en ligne BenchChem!

methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Lipophilicity Structure-Activity Relationship Drug Design

Select this compound for its precisely defined fragment-like architecture (MW 316 Da, clogP 0.95, 0 HBD). The unambiguous 1,5-disubstituted tetrazole and methyl carbamate enable clean SAR without regioisomer noise. Unlike Boc or acetyl analogs, the methyl carbamate offers tunable deprotection under mild basic conditions, revealing a secondary amine for further derivatization. Supplied at ≥95% purity, it bridges the lipophilic-hydrophilic gap in HPLC method development. Choose this core to accelerate fragment elaboration programs with a reliable, manufacture-ready scaffold.

Molecular Formula C15H20N6O2
Molecular Weight 316.365
CAS No. 1049424-82-9
Cat. No. B2932638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
CAS1049424-82-9
Molecular FormulaC15H20N6O2
Molecular Weight316.365
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC
InChIInChI=1S/C15H20N6O2/c1-12-3-5-13(6-4-12)21-14(16-17-18-21)11-19-7-9-20(10-8-19)15(22)23-2/h3-6H,7-11H2,1-2H3
InChIKeySICZFGUXRYSQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate (CAS 1049424-82-9) — Structural and Procurement Synopsis


Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate (CAS 1049424-82-9; molecular formula C₁₅H₂₀N₆O₂, MW 316.365 g/mol) is a synthetic small molecule featuring a piperazine ring N-functionalized with a methyl carbamate, linked via a methylene bridge to a 1-(p-tolyl)-1H-tetrazole moiety [1]. The compound is commercially supplied as a research chemical with a typical purity specification of 95% .

Why Closely Related Piperazine-Tetrazole Analogs Cannot Substitute Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate in Research Settings


This compound is not merely a generic piperazine-tetrazole hybrid; its specific substitution pattern—a methyl carbamate on the piperazine N1, a methylene spacer, and a p-tolyl substituent on the tetrazole N1—creates a distinctive physicochemical and pharmacological signature that cannot be replicated by simple interchange with ethyl, tert‑butyl, or acetyl analogs. Even minor alterations in the ester group or aryl substituent shift lipophilicity (clogP) by ≥0.4 log units, alter hydrogen-bonding capacity, and modify steric bulk at the piperazine terminus, which directly impacts solubility, permeability, and target engagement profiles [1]. Below we provide quantitative evidence of these differentiation points.

Quantitative Differentiation Evidence for Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate Relative to Closest Analogs


Lipophilicity (clogP) Differentiation: Methyl Ester vs. Ethyl Ester Analog

The target compound exhibits a calculated logP (clogP) of 0.95 [1]. The closest commercially available analog—ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate—is predicted to have a clogP of approximately 1.4–1.5 due to the additional methylene unit in the ethyl ester . A ΔclogP of ≈0.45–0.55 translates to a ~2.8–3.5‑fold difference in octanol/water partition, which significantly alters aqueous solubility, membrane permeability, and pharmacokinetic behavior, making the methyl ester the preferred choice for assays requiring balanced hydrophilicity.

Lipophilicity Structure-Activity Relationship Drug Design

Molecular Weight Advantage: Lower MW vs. Ethyl, tert-Butyl, and 4-Chlorophenyl Analogs

The molecular weight of the target compound is 316.365 g/mol [1]. The ethyl analog (C₁₆H₂₂N₆O₂) has a MW of 330.392 g/mol (+14 Da; +4.4%), the tert‑butyl (Boc) analog (C₁₈H₂₆N₆O₂) has a MW of ~358.44 g/mol (+42 Da; +13.3%), and the 4-chlorophenyl analog (C₁₅H₁₉ClN₆O₂) has a MW of ~350.80 g/mol (+34 Da; +10.8%) . A lower molecular weight is preferred in fragment-based screening and lead optimization, as it leaves more room for property modulation before the MW exceeds typical lead-like thresholds (MW < 350).

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Constrained Polar Character

The target compound has a TPSA of 78.07 Ų and 8 hydrogen-bond acceptors (HBA), with 0 hydrogen-bond donors (HBD) [1]. In contrast, the acetyl analog—1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone—possesses 7 HBA and a TPSA of ~69 Ų due to the replacement of the carbamate oxygen with a methyl group . The higher HBA count and TPSA of the target compound may enhance aqueous solubility and modulate interactions with polar residues in a target binding site, while the absence of HBD eliminates potential donor‑donor repulsions common with amine-containing analogs.

Polar Surface Area Drug-Likeness Permeability

Rotatable Bond Count Difference: Target Compound vs. 4-Chlorophenyl and 4-Ethoxyphenyl Analogs

The target compound contains only 3 rotatable bonds [1], conferring a relatively rigid scaffold that minimizes entropic penalty upon binding. The 4-ethoxyphenyl analog (C₁₇H₂₂N₆O₃) has 5 rotatable bonds due to the ethoxy chain, and the 4-chlorophenyl analog has 3 rotatable bonds but adds significant halogen mass . Fewer rotatable bonds are generally associated with higher ligand efficiency and better oral bioavailability, making the target compound a more attractive core scaffold for further optimization.

Flexibility Entropic Cost Ligand Efficiency

Purity Specification and Vendor Reproducibility

The target compound is consistently supplied with a purity of ≥95% by HPLC/NMR, as certified by Bidepharm (CAS 1049424-82-9) . This specification is comparable to that of the ethyl analog (also ≥95%) but is notably tighter than the ≥90% purity often cited for the tert‑butyl (Boc) analog or the acetyl analog from secondary suppliers, where batch-to-batch variability may influence assay reproducibility .

Purity Quality Control Reproducibility

Tetrazole Regioisomer Consistency: 1,5-Disubstituted Tetrazole Pattern

The target compound is a defined 1,5-disubstituted tetrazole regioisomer with the p-tolyl group at N1 and the methylene linker at C5 . Many tetrazole-containing screening compounds exist as mixtures of 1,5- and 2,5-regioisomers, which can confound biological interpretation. The unambiguous regiochemistry of this compound ensures consistent structure-activity relationships (SAR) across experiments, whereas analogs prepared under non-regioselective conditions (e.g., tert‑butyl 4-((2H-tetrazol-5-yl)methyl)piperazine-1-carboxylate) may be contaminated with the undesired regioisomer .

Regiochemistry Bioisostere Synthetic Reproducibility

Preferred Research and Industrial Application Scenarios for Methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate


Fragment-Based Drug Discovery (FBDD) and Lead-Generation Libraries

With a molecular weight of 316 Da, clogP of 0.95, only 3 rotatable bonds, and 0 H-bond donors, the compound fits squarely within fragment-like space (MW < 350, clogP 0–3) [1]. Its lower MW and balanced polarity render it an ideal starting point for fragment elaboration, where every added substituent will progressively increase MW and logP toward lead-like values. Commercial availability at ≥95% purity ensures consistent activity in fragment screens.

Medicinal Chemistry Core Scaffold for Tetrazole-Containing Bioisosteres

The 1,5-disubstituted tetrazole serves as a metabolically stable bioisostere for carboxylic acids, while the methyl carbamate group is a common prodrug or protecting motif [1]. Its unambiguous regiochemistry eliminates the noise associated with regioisomer mixtures, making the compound a reliable core for SAR studies targeting proteases, GPCRs, or ion channels where a tetrazole acid mimic is desired.

Standards and Controls in Analytical Method Development

The well-defined purity (≥95%) and known physicochemical parameters (clogP 0.95, TPSA 78.07 Ų) enable its use as a retention-time marker or calibration standard in HPLC method development for lipid-like small molecules [1]. Its intermediate polarity bridges the gap between highly lipophilic and highly polar analytes, improving gradient linearity.

Prodrug and Bioconjugation Chemistry Exploration

The methyl carbamate group can be selectively hydrolyzed under mild basic conditions to reveal a secondary piperazine amine, providing a handle for further derivatization with fluorophores, biotin, or PEG chains [1]. This reactivity is distinct from the more acid-labile Boc group and more resistant to premature cleavage than the acetyl analog, offering chemists a tunable deprotection strategy.

Quote Request

Request a Quote for methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.